Ethyl 4-(4-methylphenyl)-2-(propanoylamino)thiophene-3-carboxylate
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Description
Ethyl 4-(4-methylphenyl)-2-(propanoylamino)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C17H19NO3S and its molecular weight is 317.4. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis
- One-Pot, Three-Component Synthesis : This compound is used in the efficient synthesis of 1,5-benzodiazepine derivatives through a one-pot, three-component condensation process, offering convenient operation and excellent yields (Li & Wang, 2014).
- Facile Synthesis Techniques : It is also involved in the synthesis of various derivatives, including ethyl 2-(4-nitrophenyl)-3,4-disubstituted and c-fused thiophene-5-carboxylates, highlighting its utility in creating complex organic structures (Rangnekar & Mavlankar, 1991).
Medicinal Chemistry
- Antimicrobial Activity : Ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate derivatives exhibit significant in-vitro antimicrobial activity, outperforming standard drugs in some cases (Mabkhot et al., 2015).
- Anti-Proliferative Activity : Another derivative, 5-alkyl-2-amino-3-methylcarboxylate thiophenes, shows pronounced anti-proliferative activity and tumor cell selectivity, particularly against leukemia/lymphoma cells (Thomas et al., 2017).
Material Science
- Optoelectronic Devices : Derivatives of thiophene dyes, including those with ethyl 4-(4-methylphenyl)-2-(propanoylamino)thiophene-3-carboxylate, are synthesized for use in optoelectronic devices, demonstrating potential for protecting human eyes and optical sensors (Anandan et al., 2018).
Properties
IUPAC Name |
ethyl 4-(4-methylphenyl)-2-(propanoylamino)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-4-14(19)18-16-15(17(20)21-5-2)13(10-22-16)12-8-6-11(3)7-9-12/h6-10H,4-5H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGQDPMPJCUEPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=CS1)C2=CC=C(C=C2)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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